molecular formula C15H14FN5O B13443632 1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl- CAS No. 1306738-61-3

1H-Pyrazolo[4,3-c]pyridine, 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydro-1-methyl-

Cat. No.: B13443632
CAS No.: 1306738-61-3
M. Wt: 299.30 g/mol
InChI Key: ASHQTMDKHSFECF-UHFFFAOYSA-N
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Description

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a complex heterocyclic compound It features a unique combination of a fluorophenyl group, an oxadiazole ring, and a pyrazolopyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolopyridine ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents or halogenating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the pyrazolopyridine core contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is unique due to its combination of structural features, which confer a distinct set of biological activities and chemical reactivity. The presence of the fluorophenyl group enhances its pharmacokinetic properties, making it a promising candidate for drug development.

Properties

CAS No.

1306738-61-3

Molecular Formula

C15H14FN5O

Molecular Weight

299.30 g/mol

IUPAC Name

3-(3-fluorophenyl)-5-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C15H14FN5O/c1-21-12-5-6-17-8-11(12)13(19-21)15-18-14(20-22-15)9-3-2-4-10(16)7-9/h2-4,7,17H,5-6,8H2,1H3

InChI Key

ASHQTMDKHSFECF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C3=NC(=NO3)C4=CC(=CC=C4)F

Origin of Product

United States

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